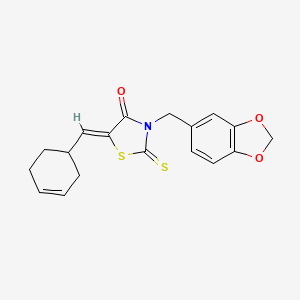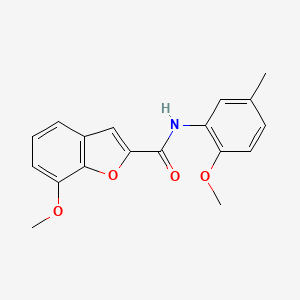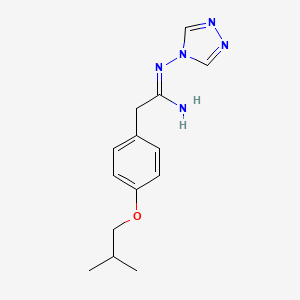![molecular formula C11H17Cl2NO2 B5346342 1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride](/img/structure/B5346342.png)
1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride, also known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPI belongs to the class of beta-adrenergic receptor antagonists and has been studied extensively for its inhibitory effects on the beta-adrenergic signaling pathway.
Scientific Research Applications
1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-hypertensive effects. This compound has also been studied for its potential use in the treatment of heart failure, arrhythmias, and anxiety disorders.
Mechanism of Action
1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride acts as a beta-adrenergic receptor antagonist and inhibits the binding of adrenaline and noradrenaline to the beta-adrenergic receptors. This leads to a decrease in the production of cyclic AMP, which is a second messenger involved in the beta-adrenergic signaling pathway. The inhibition of this pathway has been shown to have various therapeutic effects, including the reduction of inflammation, tumor growth, and blood pressure.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of the beta-adrenergic signaling pathway, the reduction of inflammation, and the inhibition of tumor growth. This compound has also been shown to have anti-hypertensive effects and can reduce blood pressure by inhibiting the beta-adrenergic signaling pathway in the heart and blood vessels.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride in lab experiments is its specificity for the beta-adrenergic receptors. This allows for the selective inhibition of the beta-adrenergic signaling pathway without affecting other signaling pathways. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when using this compound in cell-based assays.
Future Directions
There are several future directions for research on 1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride. One area of research is the development of more selective beta-adrenergic receptor antagonists that can target specific subtypes of beta-adrenergic receptors. Another area of research is the investigation of the potential use of this compound in the treatment of anxiety disorders and other psychiatric disorders. Additionally, more research is needed to investigate the potential toxicity of this compound and its effects on different cell lines and tissues.
Synthesis Methods
The synthesis of 1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride involves the reaction of 5-chloro-2-methoxybenzylamine with 2-propanol in the presence of hydrochloric acid. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the desired product using sodium borohydride. The final product is obtained as a white crystalline powder and can be purified using recrystallization.
properties
IUPAC Name |
1-[(5-chloro-2-methoxyphenyl)methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-8(14)6-13-7-9-5-10(12)3-4-11(9)15-2;/h3-5,8,13-14H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXPLNPHABKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=CC(=C1)Cl)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5346266.png)
![4-(hydroxymethyl)-1-{[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5346281.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(1H-imidazol-1-yl)propan-2-amine](/img/structure/B5346296.png)

![3-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346306.png)

![4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5346326.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5346329.png)
![N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5346333.png)
![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346335.png)


